molecular formula C9H8F2O3 B1304703 2-[3-(difluoromethoxy)phenyl]acetic Acid CAS No. 262587-06-4

2-[3-(difluoromethoxy)phenyl]acetic Acid

Cat. No. B1304703
M. Wt: 202.15 g/mol
InChI Key: FCKUTXMFTNGMNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various catalytic processes and reagent systems. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid is used as a catalyst for dehydrative amidation between carboxylic acids and amines, suggesting that similar boronic acids could be involved in the synthesis of difluoromethoxy-substituted compounds . Additionally, trifluoromethanesulfonic acid has been used to catalyze Friedel-Crafts alkylations, which could be a potential method for introducing the difluoromethoxy group into the phenylacetic acid framework .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-[3-(difluoromethoxy)phenyl]acetic acid can be characterized by various spectroscopic techniques. For example, (trifluoromethoxy)phenylboronic acids have been studied using NMR spectroscopy and single-crystal XRD methods, revealing the influence of the -OCF3 group on the acidity and molecular structure . This suggests that the difluoromethoxy group in 2-[3-(difluoromethoxy)phenyl]acetic acid would also impact its molecular structure and properties.

Chemical Reactions Analysis

The chemical reactivity of phenylacetic acid derivatives can be influenced by the substituents on the phenyl ring. For instance, the presence of a methoxy group has been shown to be almost coplanar with the phenyl ring, affecting the electron distribution and potentially the reactivity of the compound . This implies that the difluoromethoxy group in 2-[3-(difluoromethoxy)phenyl]acetic acid could similarly affect its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenylacetic acid derivatives are closely related to their molecular structure. The introduction of halogen substituents, such as in substituted (2-phenoxyphenyl)acetic acids, has been shown to enhance anti-inflammatory activity . The presence of the difluoromethoxy group in 2-[3-(difluoromethoxy)phenyl]acetic acid would likely influence its acidity, solubility, and biological activity, as seen with other halogenated phenylacetic acids.

Scientific Research Applications

Anticancer Properties

Cinnamic acid derivatives, closely related in structure to phenylacetic acid derivatives, have been extensively studied for their anticancer properties. These compounds, including various esters, amides, and hydrazides, have shown promising antitumor efficacy in medicinal research. The chemical versatility of the cinnamic acid backbone allows for the synthesis of numerous derivatives with potential as traditional and synthetic antitumor agents (De, Baltas, & Bedos-Belval, 2011).

Environmental Applications

In environmental science, the study of carboxylic acids, including acetic acid, highlights their role in industrial and environmental processes. For instance, organic acids are used in acidizing operations in oil and gas extraction to enhance recovery by dissolving minerals and removing formation damage. This indicates potential environmental applications of similar compounds in industrial processes (Alhamad et al., 2020).

Biotechnological and Biochemical Applications

The regulation of cell death by acetic acid in yeasts represents a significant area of study in biotechnology and biochemistry. Research into how acetic acid modulates cellular functions in yeast has provided insights into potential targets for improving industrial fermentation processes and developing new biotechnological applications (Chaves et al., 2021).

Antimicrobial and Disinfection Applications

Peracetic acid, an organic peroxide derived from acetic acid, has demonstrated effectiveness as a broad-spectrum disinfectant. Its applications in wastewater treatment emphasize the potential of similar compounds for use in disinfection and sanitation, highlighting their importance in public health and environmental protection (Kitis, 2004).

properties

IUPAC Name

2-[3-(difluoromethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c10-9(11)14-7-3-1-2-6(4-7)5-8(12)13/h1-4,9H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKUTXMFTNGMNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378897
Record name 2-[3-(difluoromethoxy)phenyl]acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(difluoromethoxy)phenyl]acetic Acid

CAS RN

262587-06-4
Record name 2-[3-(difluoromethoxy)phenyl]acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[3-(difluoromethoxy)phenyl]acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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